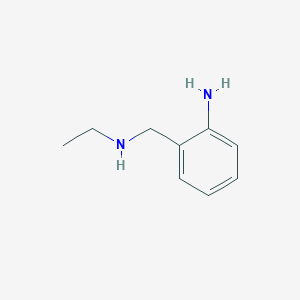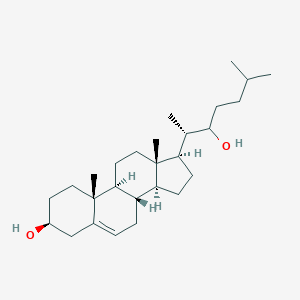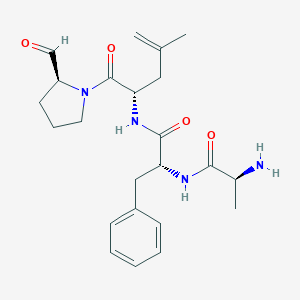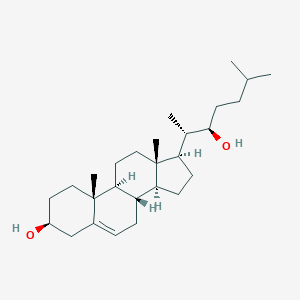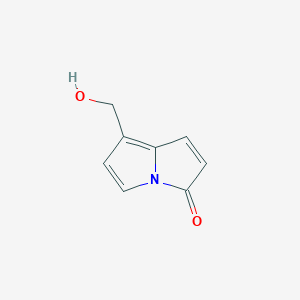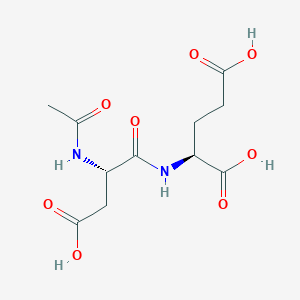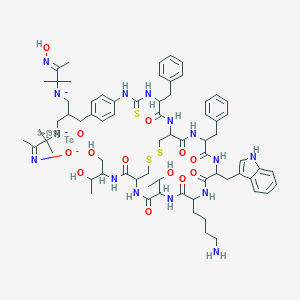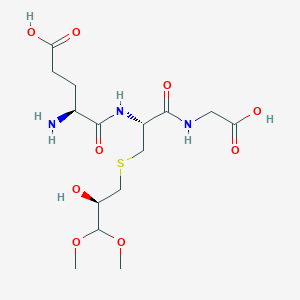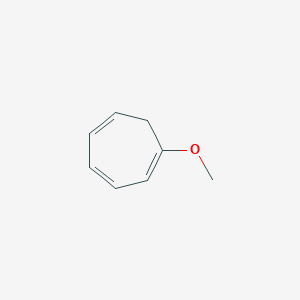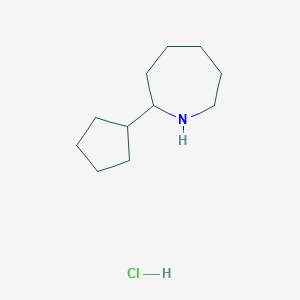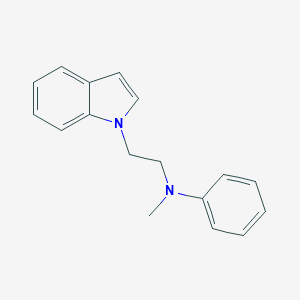![molecular formula C13H18ClNO2 B121563 3-[(3-Chloro-5-éthoxy-4-méthoxyphényl)méthyl]azétidine CAS No. 937618-77-4](/img/structure/B121563.png)
3-[(3-Chloro-5-éthoxy-4-méthoxyphényl)méthyl]azétidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine: is a synthetic organic compound with the molecular formula C13H18ClNO2 and a molecular weight of 255.74 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and polymer chemistry .
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of polyamines through ring-opening polymerization .
- Employed in the study of nucleophilic substitution reactions and their mechanisms .
Biology and Medicine:
Industry:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine typically involves the reaction of 3-chloro-5-ethoxy-4-methoxybenzyl chloride with azetidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the chloro group can yield the corresponding ethoxy-methoxybenzyl azetidine.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethoxy-methoxybenzyl azetidine.
Substitution: Formation of various substituted azetidine derivatives.
Mécanisme D'action
The mechanism of action of 3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine involves its interaction with nucleophiles, leading to the formation of various substituted derivatives. The azetidine ring is particularly reactive, allowing for a wide range of chemical modifications . The compound’s effects are mediated through its ability to undergo nucleophilic substitution and ring-opening reactions, which are crucial in the synthesis of complex molecules and polymers .
Comparaison Avec Des Composés Similaires
- 3-Chloro-5-ethoxy-4-methoxybenzyl chloride
- Azetidine
- 3-Chloro-5-ethoxy-4-methoxyphenyl azetidine
Comparison:
- 3-Chloro-5-ethoxy-4-methoxybenzyl chloride is a precursor in the synthesis of 3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine and lacks the azetidine ring, making it less reactive in nucleophilic substitution reactions .
- Azetidine itself is a simpler structure without the substituted benzyl group, making it less versatile in synthetic applications .
- 3-Chloro-5-ethoxy-4-methoxyphenyl azetidine is structurally similar but may differ in reactivity and applications due to the position of substituents .
Propriétés
IUPAC Name |
3-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-3-17-12-6-9(4-10-7-15-8-10)5-11(14)13(12)16-2/h5-6,10,15H,3-4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJVDBAICVSVOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CC2CNC2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588369 |
Source


|
| Record name | 3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937618-77-4 |
Source


|
| Record name | 3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
